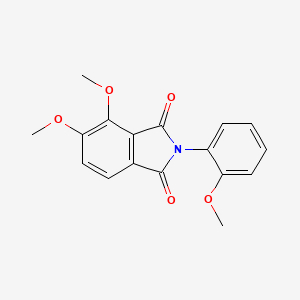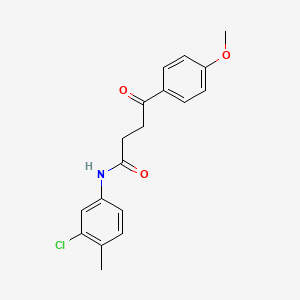
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as CMPO, is a chelating agent that is widely used in the field of nuclear chemistry. It is a versatile compound that has a number of applications in scientific research, particularly in the study of nuclear fuel reprocessing and waste management. In
科学的研究の応用
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has a number of scientific research applications, particularly in the field of nuclear chemistry. It is commonly used as a chelating agent in the separation of actinides and lanthanides from nuclear waste. N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is also used in the production of nuclear fuel, where it is used to extract uranium and plutonium from spent nuclear fuel. In addition, N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been used in the study of heavy metal toxicity and in the development of new drugs for the treatment of cancer.
作用機序
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is based on its ability to form stable complexes with metal ions. It has a high affinity for actinides and lanthanides, and can selectively extract these metals from a mixture of other metals. N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide forms a complex with the metal ion, which is then extracted into an organic phase. This allows for the separation and purification of the metal ion from other metals.
Biochemical and Physiological Effects:
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is primarily used for scientific research purposes and is not intended for human consumption.
実験室実験の利点と制限
One of the main advantages of using N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its high selectivity for actinides and lanthanides. This allows for the separation and purification of these metals from other metals, which is important for a number of scientific research applications. However, one of the limitations of using N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is its high cost. N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is a relatively expensive compound, which can make it difficult for researchers with limited budgets to use in their experiments.
将来の方向性
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. One area of research is focused on improving the efficiency of the extraction process for actinides and lanthanides. This could involve the development of new chelating agents or the modification of existing ones. Another area of research is focused on the development of new applications for N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, particularly in the field of medicine. N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has been shown to have potential as a drug for the treatment of cancer, and further research in this area could lead to the development of new cancer treatments. Finally, there is a need for further research on the environmental impact of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. While N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is not known to be toxic, there is a need to understand its long-term effects on the environment and to develop methods for the safe disposal of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide-containing waste.
合成法
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenylacetic acid. The resulting product is then reacted with acetylacetone to produce N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. This synthesis method has been well-established and is widely used in the production of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide for scientific research purposes.
特性
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-3-6-14(11-16(12)19)20-18(22)10-9-17(21)13-4-7-15(23-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIINRJNLUYCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3,4-dimethoxybenzyl)[4-(methylthio)benzyl]amine](/img/structure/B5860145.png)
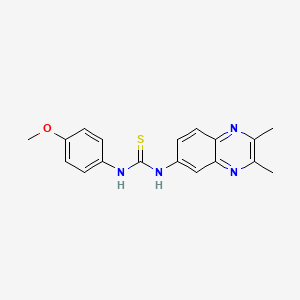
![2-fluoro-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5860162.png)
![2,4-dichloro-N'-[1-(5-methyl-2-thienyl)ethylidene]benzohydrazide](/img/structure/B5860163.png)
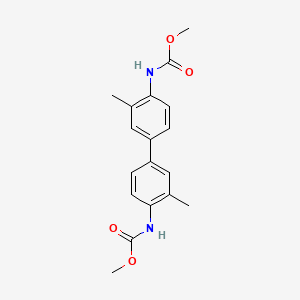
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1-ethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5860172.png)
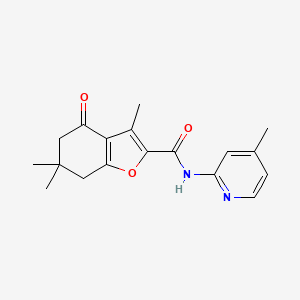
![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)
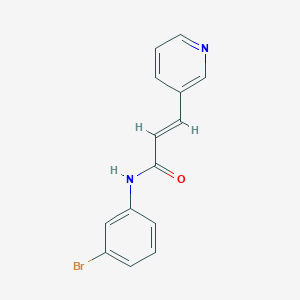
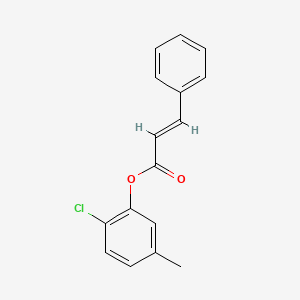

![2-(4-methoxyphenyl)-3-[(4-methylphenyl)amino]-1H-inden-1-one](/img/structure/B5860245.png)
